Product packaging for 2-(2-Methoxy-phenylsulfanyl)-ethylamine(Cat. No.:CAS No. 67215-18-3)

2-(2-Methoxy-phenylsulfanyl)-ethylamine

Cat. No.: B3278142
CAS No.: 67215-18-3
M. Wt: 183.27 g/mol
InChI Key: FWTYMSQXRXREFR-UHFFFAOYSA-N
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Description

Overview of Phenolic and Thiophenolic Ethers in Contemporary Synthesis

Phenolic and thiophenolic ethers are integral components in the landscape of modern organic synthesis. Aryl ethers, characterized by an oxygen atom linked to an aromatic ring, and aryl thioethers, containing a sulfur-to-aromatic ring bond, are prevalent in a vast array of natural products, pharmaceuticals, and advanced materials. The synthesis of these moieties has evolved significantly, with classical methods like the Williamson ether synthesis being supplemented by powerful metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination. These methods allow for the precise and controlled formation of C-O and C-S bonds. nih.govchemicalbook.com

Thioethers, in particular, are crucial building blocks. Their synthesis is a common operation in the pharmaceutical industry, accounting for a significant percentage of carbon-heteroatom bond formations. nih.gov Common synthetic routes include nucleophilic substitution (SN2 and SNAr) and metal-catalyzed thiolations. nih.govnih.gov The resulting thioether bond can be a stable part of a final molecule or serve as a synthetic handle, as it can be oxidized to form sulfoxides and sulfones, further expanding its synthetic versatility. nih.gov

Significance of Ethyleneamine Moieties in Chemical Scaffolds

The ethyleneamine moiety, specifically the 2-aminoethyl group (-CH₂CH₂NH₂), is a fundamental structural unit in chemical and pharmaceutical science. It is a key component of numerous biologically active molecules and serves as a versatile intermediate in organic synthesis. This structural motif is found in neurotransmitters, hormones, and a wide range of therapeutic agents.

In the context of medicinal chemistry, the ethyleneamine scaffold is often considered a "privileged" structure due to its ability to interact with multiple biological targets. Its presence is critical in the development of peptidomimetics, where it can replace peptide bonds to improve stability against enzymatic degradation. nih.gov The synthesis of molecules containing this group is a cornerstone of many research programs aimed at discovering new drugs. For instance, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and evaluated for potent antiulcer activities. chemspider.com Furthermore, thioether-containing peptides are synthesized using solid-phase peptide synthesis (SPPS), highlighting the integration of the thioether and amine functionalities in complex molecular design. chemicalbook.com

Structural Elucidation and Nomenclatural Specificity of 2-(2-Methoxy-phenylsulfanyl)-ethylamine

The compound this compound, identified by the CAS Number 104695-25-2, possesses a precisely defined molecular architecture. Its formal IUPAC name is 2-((2-methoxyphenyl)thio)ethan-1-amine. This nomenclature specifies an ethane (B1197151) backbone, substituted at the first carbon with an amine group (-NH₂) and at the second carbon with a (2-methoxyphenyl)thio group. The structure consists of:

A 2-methoxyphenyl group : A benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) at position 2.

A thioether linkage : A sulfur atom connecting the phenyl ring to the ethyl chain.

An ethylamine (B1201723) moiety : A two-carbon chain with a terminal primary amine.

The specific arrangement of these components gives rise to its distinct physicochemical properties. While extensive experimental data for this exact compound is not widely published in mainstream literature, its properties can be calculated based on its structure.

Calculated Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₉H₁₃NOS
Molecular Weight183.27 g/mol
IUPAC Name2-((2-methoxyphenyl)thio)ethan-1-amine
CAS Number104695-25-2
Topological Polar Surface Area64.3 Ų
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4

Historical Context of Related Alkylthioaryl Amines in Academic Research

The study of alkylthioaryl amines is part of the broader history of phenethylamine (B48288) research, which has been a rich field for over a century due to the discovery of naturally occurring, biologically active amines. The synthesis of related ether analogs, such as 2-alkoxyphenoxyethylamines, has a documented history driven by their utility as intermediates for pharmaceuticals. For example, various synthetic routes have been developed for compounds like Carvedilol and Tamsulosin, which use 2-(2-methoxyphenoxy)ethylamine (B47019) as a key starting material.

Early methods for producing these amine structures often involved multi-step, sometimes hazardous, procedures. For instance, one historical synthesis of a related ether amine involved using chloroacetonitrile (B46850) followed by a high-pressure catalytic hydrogenation, a costly and dangerous process. Another approach reacted 2-methoxyphenoxyethylbromide with liquid ammonia (B1221849) in an autoclave, a method prone to producing di- and tri-substituted byproducts, thus reducing the yield of the desired primary amine. The development of more efficient, safer, and cost-effective industrial processes, such as those starting from ortho-substituted phenols and 2-alkyloxazolines, reflects the ongoing need for these valuable chemical building blocks. This historical progression in the synthesis of oxygen-containing analogs provides a parallel to the likely development path for their thioether counterparts like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NOS B3278142 2-(2-Methoxy-phenylsulfanyl)-ethylamine CAS No. 67215-18-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenyl)sulfanylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTYMSQXRXREFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1SCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701282650
Record name Ethanamine, 2-[(2-methoxyphenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67215-18-3
Record name Ethanamine, 2-[(2-methoxyphenyl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67215-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, 2-[(2-methoxyphenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2 Methoxy Phenylsulfanyl Ethylamine

Classical Synthetic Routes to Thioether-Amines

Traditional methods for constructing molecules like 2-(2-Methoxy-phenylsulfanyl)-ethylamine often rely on robust and well-established reaction types. These routes typically involve multi-step sequences that build the molecule by forming the key carbon-sulfur and carbon-nitrogen bonds.

Nucleophilic Substitution Approaches Utilizing Thioethers and Haloethylamines

A primary and straightforward method for forming the thioether bond is through nucleophilic substitution (SN2) reactions. masterorganicchemistry.com In this context, the sulfur atom acts as the nucleophile. The synthesis can be envisioned by reacting a thiolate with a suitable haloethylamine.

The process begins with the deprotonation of the corresponding thiol, 2-methoxythiophenol, using a base to generate the more nucleophilic thiolate anion. Thiols are generally more acidic than their alcohol counterparts, facilitating this deprotonation. masterorganicchemistry.comyoutube.com This thiolate then reacts with a haloethylamine, such as 2-chloroethylamine (B1212225) or 2-bromoethylamine (B90993), via an SN2 mechanism. The nucleophilic sulfur attacks the electrophilic carbon bearing the halogen, displacing the halide and forming the desired carbon-sulfur bond. youtube.com This reaction is analogous to the Williamson ether synthesis but for thioethers. masterorganicchemistry.com

Table 1: Example of Nucleophilic Substitution Approach

Reactant 1 Reactant 2 Base Reaction Type Product

This method is effective for primary and secondary alkyl halides. youtube.com The use of a strong base like sodium hydride ensures complete formation of the thiolate for an efficient reaction.

Amine Formation via Reduction of Nitrile Precursors with Thioether Functionality

An alternative classical strategy involves forming the amine functionality in the final step from a nitrile precursor. This two-step approach first establishes the thioether and aromatic core of the molecule, followed by the reduction of a nitrile group.

The first step typically involves the reaction of 2-methoxythiophenol with a haloacetonitrile, such as bromoacetonitrile, to form (2-methoxyphenylsulfanyl)acetonitrile. This reaction, like the one described previously, is a nucleophilic substitution.

In the second step, the nitrile group of the intermediate is reduced to a primary amine. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com The reduction of nitriles with LiAlH₄ is a well-established method for producing primary amines. youtube.com However, reagents like LiAlH₄ are hazardous and not ideal for large-scale industrial manufacturing. google.com Alternative reduction methods include the use of samarium(II) iodide (SmI₂) or a combination of sodium hydride and zinc chloride, which can offer greater functional group tolerance. acs.orgorganic-chemistry.org

Direct Amination Strategies for this compound

Direct amination involves introducing the amine group by reacting a suitable precursor with ammonia (B1221849). For the synthesis of this compound, this would entail the reaction of a precursor like o-(2-chloroethylthio)-anisole (B8293651) with ammonia.

This method is a direct nucleophilic substitution where ammonia serves as the nucleophile. However, such reactions often require harsh conditions, such as heating in an autoclave with liquid ammonia. google.com A significant drawback of this approach is the potential for over-alkylation. The primary amine product is itself a nucleophile and can react with the haloalkyl starting material, leading to the formation of secondary and tertiary amine byproducts, which can result in lower yields and complicated purification procedures. google.com

Modern and Green Chemistry Approaches in Thioether-Amine Synthesis

Reflecting a broader shift in chemical manufacturing, modern synthetic strategies prioritize efficiency, selectivity, and environmental sustainability. mdpi.com These "green" approaches aim to reduce waste, avoid hazardous reagents, and lower energy consumption compared to classical methods. researchgate.netnih.gov

Catalytic Hydrogenation Methods for Related Thioether-Amine Analogues

Catalytic hydrogenation presents a greener alternative to the use of stoichiometric metal hydride reagents for reduction reactions. acsgcipr.org In the context of synthesizing thioether-amines from nitrile precursors (as in 2.1.2), catalytic hydrogenation can be used to convert the nitrile to an amine. This process uses molecular hydrogen (H₂) as the reductant, with water being the only byproduct, making it an atom-economical and environmentally benign choice. researchgate.net

A significant challenge, however, is that sulfur compounds are known to poison many common hydrogenation catalysts, such as palladium and platinum. acs.org This necessitates the development of sulfur-tolerant catalysts. Research has shown that certain ruthenium-based complexes can effectively catalyze the hydrogenation of sulfur-containing compounds like thioesters and thioamides. acs.orgescholarship.org Similarly, pressurized catalytic hydrogenation using catalysts like Raney cobalt has been used for related syntheses, though this can be dangerous and costly. google.com The development of highly active and selective homogeneous catalysts allows these reactions to proceed under milder conditions of temperature and pressure. acsgcipr.org

Chemo- and Regioselective Preparations

The synthesis of a multifunctional compound like this compound demands high levels of selectivity to avoid unwanted side reactions. Modern synthetic methods place a strong emphasis on achieving chemo- and regioselectivity. mdpi.commdpi.com

Regioselectivity is crucial when functionalizing the aromatic ring to ensure the correct substitution pattern.

Chemoselectivity is vital when performing reactions on one functional group in the presence of others. For example, in the reduction of a nitrile precursor, the chosen method must selectively reduce the nitrile without cleaving the C-S thioether bond or reducing the aromatic ring.

Modern catalytic systems, including those based on nickel, have been developed for highly selective transformations. For instance, nickel-catalyzed metathesis between aryl nitriles and aryl thioethers demonstrates the ability to selectively manipulate these functional groups under catalytic control. nih.gov The development of such selective reactions is a key goal of green chemistry, as it improves reaction efficiency and minimizes the formation of byproducts, simplifying purification and reducing waste. nih.gov

Table 2: Comparison of Synthetic Approaches

Method Key Transformation Advantages Disadvantages
Classical SN2 Thiolate + Haloethylamine Well-established, straightforward May require strong, hazardous bases
Nitrile Reduction Reduction of a nitrile precursor Versatile, established chemistry Often uses hazardous reagents (e.g., LiAlH₄)
Direct Amination Haloalkane + Ammonia Direct, fewer steps Harsh conditions, risk of over-alkylation
Catalytic Hydrogenation Catalytic reduction of nitrile Green (uses H₂), atom-economical Catalyst poisoning by sulfur is a challenge

| Selective Catalysis | Chemo- and regioselective reactions | High efficiency, low waste, mild conditions | Catalyst development can be complex and costly |

Optimization of Reaction Conditions for Yield and Purity of this compound

The synthesis of this compound can be efficiently achieved through the nucleophilic substitution of a suitable halo-ethylamine derivative with 2-methoxythiophenol. A common and effective approach involves the reaction of 2-methoxythiophenol with a 2-haloethylamine salt, such as 2-chloroethylamine hydrochloride or 2-bromoethylamine hydrobromide, in the presence of a base. The optimization of this reaction is crucial for achieving high yield and purity of the final product. Key parameters that are typically optimized include the choice of solvent, base, temperature, and reaction time.

A variety of solvents can be employed for this synthesis, with the choice often depending on the solubility of the reactants and the desired reaction temperature. Aprotic polar solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile (B52724) are often suitable as they can effectively dissolve the reactants and facilitate the nucleophilic substitution reaction. The selection of the base is also critical. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion. google.com Organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can also be utilized to scavenge the acid generated during the reaction.

The reaction temperature plays a significant role in the rate of reaction and the formation of byproducts. Generally, the reaction is carried out at an elevated temperature, often at the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate. However, excessively high temperatures can lead to the formation of impurities. Therefore, careful control of the temperature is necessary to balance the reaction rate and selectivity. The reaction time is another parameter that requires optimization. The progress of the reaction is typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of maximum conversion of the starting materials to the desired product.

A representative, albeit for a closely related isomer, synthesis of 2-[(4-methoxyphenyl)thio]-ethylamine involves the reaction of 4-methoxythiophenol with 2-chloroethylamine monohydrochloride using potassium carbonate as the base in refluxing THF. nih.gov This reaction proceeds to completion overnight and affords the product in a high yield of 97%. nih.gov By analogy, a similar set of conditions can be expected to be effective for the synthesis of this compound.

To illustrate the impact of various reaction conditions, the following interactive data table summarizes typical parameters that would be investigated during the optimization of the synthesis of this compound.

ParameterVariationExpected Outcome on Yield and Purity
Solvent THF, DMF, AcetonitrileThe choice of solvent will affect the solubility of reactants and the reaction rate. Aprotic polar solvents are generally preferred.
Base K₂CO₃, Cs₂CO₃, TEAA stronger, non-nucleophilic base will more effectively generate the thiophenolate, potentially leading to higher yields.
Temperature Room Temperature to RefluxHigher temperatures increase the reaction rate but may also promote side reactions, affecting purity.
Reaction Time 4 to 24 hoursThe reaction should be monitored to determine the optimal time for maximum conversion without significant byproduct formation.
Stoichiometry Equimolar vs. Excess ReagentsUsing a slight excess of one reagent may drive the reaction to completion but can complicate purification.

Strategies for Chiral Resolution and Enantioselective Synthesis (if applicable to derivatives)

While this compound itself is not chiral, its derivatives, particularly those with substitution on the ethylamine (B1201723) backbone, can be chiral. For such chiral derivatives, the separation of enantiomers (chiral resolution) or their direct stereoselective synthesis (enantioselective synthesis) are important considerations, especially in the context of medicinal chemistry where different enantiomers can exhibit distinct biological activities.

Chiral Resolution

Chiral resolution is a common method for separating a racemic mixture into its constituent enantiomers. This is typically achieved by reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the chiral resolving agent is removed to yield the pure enantiomers.

Commonly used chiral resolving agents for amines include chiral carboxylic acids such as tartaric acid, mandelic acid, and their derivatives. For instance, the diastereomeric amides formed from the reaction of a racemic amine with (+)-(S)-acetylmandelic acid can often be separated by chromatography. nih.gov

The following table presents some common chiral resolving agents and the principles behind their use.

Chiral Resolving AgentType of Diastereomeric IntermediateSeparation Technique
(+)-Tartaric AcidDiastereomeric saltsFractional Crystallization
(-)-Mandelic AcidDiastereomeric saltsFractional Crystallization
(+)-(S)-1-(1-Naphthyl)ethyl isocyanateDiastereomeric ureasChromatography
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateDiastereomeric thioureasChromatography

Enantioselective Synthesis

Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer of a chiral product directly. google.com This approach is often more efficient than chiral resolution as it avoids the 50% theoretical loss of the unwanted enantiomer. For the synthesis of chiral thioether derivatives, several enantioselective methods have been developed.

One emerging and powerful technique is biocatalysis, which utilizes enzymes to catalyze stereoselective transformations. For example, ene-reductases (EREDs) have been shown to catalyze the enantioselective synthesis of chiral thioethers. orgsyn.org These enzymes can control the stereochemistry of the reaction with high precision, leading to products with high enantiomeric excess (ee). orgsyn.org

Another approach is the use of chiral catalysts in metal-catalyzed reactions. Chiral ligands can be used to create a chiral environment around a metal center, which then directs the stereochemical outcome of the reaction.

Chemical Reactivity and Transformation Pathways of 2 2 Methoxy Phenylsulfanyl Ethylamine

Reactivity of the Amine Functionality

The primary amine group in 2-(2-Methoxy-phenylsulfanyl)-ethylamine is a key site for nucleophilic reactions and basic interactions. Its reactivity is influenced by the electronic properties of the molecule, including the presence of the methoxy (B1213986) and thioether groups on the aromatic ring.

Nucleophilic Addition and Substitution Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This allows it to participate in a range of nucleophilic addition and substitution reactions. For instance, primary amines are known to react with halogenoalkanes in a series of nucleophilic substitution reactions. chemguide.co.ukchemguide.co.uksavemyexams.comdocbrown.info The initial reaction of the amine with a haloalkane, such as bromoethane, would lead to the formation of a secondary amine. This reaction can proceed further to form tertiary amines and ultimately quaternary ammonium (B1175870) salts, often resulting in a mixture of products. chemguide.co.ukchemguide.co.uksavemyexams.com The reaction is typically carried out by heating the reactants. chemguide.co.uk

The nucleophilicity of the amine can be leveraged in the synthesis of more complex molecules. For example, the analogous compound, 2-(2-methoxyphenoxy)ethylamine (B47019), is a key intermediate in the synthesis of pharmaceuticals like Carvedilol and Tamsulosin, where it participates in nucleophilic substitution reactions. google.comwipo.int

Amide and Imine Formation

Primary amines readily react with carboxylic acid derivatives, such as acyl chlorides and acid anhydrides, to form stable amide bonds. sphinxsai.comrsc.org The reaction with an acyl chloride is typically vigorous and can be performed at room temperature, while the reaction with an acid anhydride (B1165640) is slower and often requires heating. chemguide.co.uk For example, the reaction of a primary amine with an acyl chloride would yield an N-substituted amide and an ammonium salt. chemguide.co.uk

Similarly, the amine functionality can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. redalyc.org This reaction is generally reversible and is often catalyzed by an acid. The formation of imines is a common transformation in organic synthesis and biological chemistry. redalyc.org

Table 1: Representative Reactions of the Amine Functionality

Reaction TypeReactantProductGeneral Conditions
Nucleophilic SubstitutionHaloalkane (e.g., R-X)Secondary AmineHeating
Amide FormationAcyl Chloride (e.g., R-COCl)N-substituted AmideRoom Temperature
Amide FormationAcid Anhydride (e.g., (RCO)₂O)N-substituted AmideHeating
Imine FormationAldehyde (e.g., R-CHO)ImineAcid Catalyst
Imine FormationKetone (e.g., R₂C=O)ImineAcid Catalyst

Salt Formation and Basicity Studies

The primary amine group imparts basic properties to the molecule, allowing it to readily form salts with various acids. For instance, treatment with hydrochloric acid would yield the corresponding ammonium chloride salt. This salt formation is a common method for the isolation and purification of amines. The analogous compound, 2-(2-methoxyphenoxy)ethylamine, is prepared and can be isolated as a salt. google.com

Reactivity of the Thioether Linkage

The sulfur atom in the thioether linkage of this compound is susceptible to oxidation and alkylation reactions, providing pathways to a range of sulfur-containing derivatives.

Oxidation Reactions of the Sulfur Atom (Sulfoxide and Sulfone Formation)

The thioether group can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone, depending on the oxidizing agent and reaction conditions. acsgcipr.org The oxidation of sulfides to sulfoxides is a common transformation, and a variety of reagents can be employed for this purpose. organic-chemistry.orgnih.gov For instance, hydrogen peroxide in acetic acid is an effective and environmentally friendly reagent for the selective oxidation of sulfides to sulfoxides. nih.gov

Further oxidation of the sulfoxide yields the corresponding sulfone. organic-chemistry.org The choice of oxidant and reaction conditions is crucial to control the extent of oxidation. acsgcipr.org For example, stronger oxidizing agents or more forcing conditions will favor the formation of the sulfone. organic-chemistry.orgresearchgate.net The selective oxidation of sulfides is a key reaction in the synthesis of various biologically active compounds. google.com

Table 2: Oxidation Products of the Thioether Linkage

ProductOxidation State of SulfurTypical Oxidizing Agent
Sulfoxide+2Hydrogen Peroxide, m-CPBA
Sulfone+4Stronger Oxidants (e.g., excess H₂O₂)

S-Alkylation and Sulfonium (B1226848) Salt Generation

The sulfur atom of the thioether can act as a nucleophile and react with alkylating agents, such as alkyl halides, to form sulfonium salts. This reaction, known as S-alkylation, results in a positively charged sulfur atom with three carbon substituents. While specific examples for this compound are not documented in the searched literature, the S-alkylation of sulfenamides has been reported as a key step in the synthesis of sulfoximines. nih.gov This suggests that the thioether in the target molecule would undergo similar reactions.

Cleavage Reactions of the C-S Bond in Thioether-Amine Systems

The carbon-sulfur (C–S) bond in thioethers, including systems like this compound, is susceptible to cleavage under various conditions, including photochemical, oxidative, and metal-mediated reactions. These transformations are fundamental in both synthetic chemistry and industrial processes. chemistryviews.org

Metal-free approaches for C–S bond cleavage have gained significant attention. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can mediate the selective cleavage of C(sp³)–S bonds in thioethers, leading to the formation of alkyl bromides or, depending on the solvent, aryl aldehydes and dithioacetals. researchgate.netresearchgate.net Another metal-free method involves the use of Selectfluor, an electrophilic fluorinating agent, which can facilitate C–S bond cleavage in β-alkylthio carbonyl compounds to form β-alkoxy carbonyl compounds or, in the presence of amines, β-aminopropanamide derivatives. chemistryviews.orgresearchgate.net Mechanistic studies suggest these reactions often proceed through sulfoxide or thionium (B1214772) ion intermediates. chemistryviews.orgresearchgate.net

Transition-metal catalysts are also proficient at promoting C–S bond activation and cleavage. chemistryviews.orgacs.org Low-valent metal centers, for instance, can insert into the C–S bond, facilitating subsequent reactions. acs.org While extensive research has focused on the hydrodesulfurization of substrates like thiophenes and dibenzothiophenes, the principles extend to aryl alkyl thioethers. acs.org Photochemical methods offer another pathway for C–S bond scission. rsc.org Upon absorption of UV light, thioethers can be promoted to an excited state, leading to ultrafast C–S bond cleavage and the formation of radical fragments. rsc.org

Table 1: Selected Methods for C-S Bond Cleavage in Thioethers

Method Reagent/Condition Intermediate/Mechanism Product Type
Oxidative Cleavage N-Bromosuccinimide (NBS) Sulfoxide intermediate or direct bromination Alkyl Bromides researchgate.net
Oxidative Cleavage N-Chlorosuccinimide (NCS) Thionium intermediates Aryl Aldehydes, Dithioacetals researchgate.net
Fluorinative Cleavage Selectfluor Thionium intermediates or sulfoxides β-Alkoxy/Amine Derivatives chemistryviews.org
Photochemical Cleavage UV Light (e.g., 200 nm) Excited state Rydberg-to-valence evolution Radical fragments rsc.org

| Metal-Mediated Hydrolysis | Transition Metals (e.g., Au(III), W) | Metal insertion into C-S bond | Thiols, Carboxylic Acids acs.org |

Reactivity of the Aromatic Methoxy Group

The methoxy group (-OCH₃) on the phenyl ring significantly influences the molecule's reactivity, particularly in electrophilic aromatic substitution and through its potential for demethylation to a phenolic hydroxyl group.

Electrophilic aromatic substitution (SₑAr) is a cornerstone reaction for functionalizing aromatic rings. wikipedia.org The outcome of such reactions on the this compound scaffold is directed by the existing substituents: the methoxy group (-OCH₃) and the ethylamine-thioether group (-S-CH₂CH₂NH₂).

Directing Effects : Substituents on a benzene (B151609) ring are classified as either activating or deactivating and as ortho-, para-, or meta-directing. wikipedia.org

The methoxy group is a strongly activating group due to its ability to donate electron density to the ring via resonance. It is a classic ortho-, para-director.

The thioether group (-SR) is generally considered a deactivating group due to the inductive electron withdrawal of the sulfur atom, but it is also an ortho-, para-director because the sulfur's lone pairs can stabilize the cationic intermediate (arenium ion) through resonance. libretexts.org

In this compound, both the methoxy and thioether groups direct incoming electrophiles to the positions ortho and para relative to themselves. The powerful activating nature of the methoxy group would likely make the positions para (position 5) and ortho (position 3) to it the most nucleophilic and thus the most probable sites of substitution. The steric hindrance from the adjacent thioether substituent might slightly disfavor substitution at position 3 compared to position 5.

The cleavage of the aryl methyl ether bond to yield a phenol (B47542) is a critical transformation. This demethylation can be achieved under various conditions, ranging from harsh acidic environments to milder, more selective chemical and biocatalytic methods.

Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are classic reagents for this purpose. researchgate.netresearchgate.net The reaction often requires high temperatures. Lewis acids, like boron tribromide (BBr₃), are also highly effective. Milder and more selective methods have been developed to avoid harsh conditions. For instance, iodocyclohexane (B1584034) in a solvent like N,N-dimethylformamide (DMF) can generate HI in situ, leading to efficient demethylation of guaiacol (B22219) (2-methoxyphenol) derivatives. researchgate.net

Biocatalytic approaches offer an oxygen-independent alternative. acs.org Cobalamin-dependent methyltransferases can facilitate the transfer of the methyl group from a methoxy-substituted phenol to an acceptor molecule. acs.orgnih.gov For example, veratrol-O-demethylase can demethylate a variety of aryl methyl ethers. acs.org The use of thiols as methyl acceptors can make the reaction quasi-irreversible, driving the demethylation to completion. nih.gov Electrochemical methods have also been reported for the demethylation of 2-methoxyphenol to catechol. nih.gov

Table 2: Reagents for the Demethylation of Aryl Methyl Ethers

Reagent System Conditions Product from Guaiacol Yield Reference
Iodocyclohexane / DMF Reflux Catechol 91% researchgate.net
HBr / Aliquat-336 (PTC) Heat Catechol Good to Excellent researchgate.net
HCl / H₂ 280°C, 10 bar Catechol 89% researchgate.net
Veratrol-O-demethylase / Thiol 30°C, pH 6.5 Catechol Derivatives >90% Conversion nih.gov

| Electrochemical | 0.5 V vs Ag/AgCl, pH 7 | Surface-Confined Catechol | High Surface Coverage | nih.gov |

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound contains the core components necessary for intramolecular cyclization, a key pathway for the synthesis of heterocyclic systems, most notably phenothiazines. Phenothiazines are valuable scaffolds in medicinal chemistry. nih.govgoogle.com

The synthesis of the phenothiazine (B1677639) core often involves the cyclization of a suitably substituted diphenylamine (B1679370) or diphenylsulfide. google.commdpi.com For a molecule like this compound, a common pathway would involve an initial N-acylation or N-arylation followed by cyclization. A classic route to 2-substituted phenothiazines involves the cyclization of a 2-acylamido-2'-nitrodiphenylsulfide via a Smiles Rearrangement, followed by further steps. google.com

In the context of this compound, a hypothetical pathway to a phenothiazine derivative could involve the protection or modification of the amine, followed by a reaction that promotes cyclization onto the adjacent aromatic ring. The presence of the methoxy group can influence the electronic properties of the ring system, affecting the ease of cyclization. For instance, the synthesis of 2-(trifluoromethyl)phenothiazine (B42385) has been achieved by refluxing a 2-acylamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide with a basic condensing agent in an aprotic solvent. google.com This highlights the general strategy of using a pre-functionalized diphenylsulfide to achieve a controlled cyclization and obtain a specific substitution pattern on the resulting phenothiazine. google.com The cyclization is a critical step that transforms the linear thioether-amine structure into a rigid, tricyclic heterocyclic system.

Coordination Chemistry and Metal Complexation of 2 2 Methoxy Phenylsulfanyl Ethylamine

Ligand Design and Denticity

The design of a ligand is crucial as it dictates the geometry and stability of the resulting metal complex. The structure of 2-(2-Methoxy-phenylsulfanyl)-ethylamine incorporates key features that define its role as a ligand.

This compound is anticipated to act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the ethylamine (B1201723) group and the sulfur atom of the phenylsulfanyl group. This dual coordination forms a stable five-membered chelate ring, a common and favored arrangement in coordination chemistry. The combination of a "hard" amine nitrogen donor and a "soft" thioether sulfur donor allows this ligand to bind effectively with a range of transition metals that have an affinity for both types of donors. The formation of such N,S chelate rings is a well-established motif in the coordination chemistry of similar phenylthioether amine ligands. nih.gov

The presence of a methoxy (B1213986) group (-OCH₃) at the ortho position of the phenyl ring is expected to influence the electronic properties of the thioether sulfur atom. The methoxy group is an electron-donating group, which can increase the electron density on the sulfur atom, potentially enhancing its donor capacity and the stability of the resulting metal-sulfur bond. The position of the substituent can also impart steric constraints that may affect the geometry of the metal complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands containing thioether and amine functionalities has been extensively studied, particularly with transition metals like cobalt(III).

The synthesis of cobalt(III) complexes with N,S bidentate ligands can be achieved through various methods. mdpi.com A common approach involves the reaction of a cobalt(II) salt, such as cobalt(II) chloride or cobalt(II) acetate, with the ligand in a suitable solvent. researchgate.netacs.org The oxidation of Co(II) to Co(III) can be accomplished by air oxidation or by using an oxidizing agent like hydrogen peroxide. The general reaction for the formation of a bis(ligand)cobalt(III) complex can be represented as:

2Co²⁺ + 4L + [O] + H₂O → 2[Co(L)₂]³⁺ + 2OH⁻ (where L = this compound)

The resulting cobalt(III) complexes are typically octahedral, with the two bidentate ligands arranging in either a cis or trans geometry. The specific isomer obtained can be influenced by reaction conditions such as temperature and solvent. For similar systems, facial (fac) isomers have also been exclusively obtained. nii.ac.jp

Interactive Data Table: Synthetic Methods for Cobalt(III) Complexes with N,S-type Ligands

PrecursorLigand TypeOxidizing AgentProductReference
Cobalt(II) chloridePyrimidine functionalized imidazolium (B1220033) saltsIn situ silver carbene complexesCoCl₂(L)₂ researchgate.net
Cobalt(II) acetateIminic ligands from pyridoxal (B1214274) and anilinesAir[Co(L)₂]PF₆ mdpi.com
Anhydrous cobalt(II) chlorideC,O,O-pincer ligandNot specifiedfac-Cobalt(III) complex nii.ac.jp

Once synthesized, the characterization of these metal complexes is crucial to determine their structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic complexes like those of cobalt(III). researchgate.net The chemical shifts of the protons and carbons in the ligand change upon coordination to the metal center, providing information about the coordination environment.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of cobalt(III) complexes are typically characterized by d-d transitions. semanticscholar.org For an octahedral Co(III) complex (a d⁶ ion), two spin-allowed d-d transitions, ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g, are expected. semanticscholar.org The position and intensity of these bands provide information about the ligand field strength and the geometry of the complex. The UV-Vis spectra of cobalt(III)-amine complexes have been studied in various solvents. scribd.com

Interactive Data Table: Spectroscopic Data for Similar Cobalt(III) Complexes

Complex TypeTechniqueKey ObservationsReference
[CoCl₂(L)₂(PF₆)] (L=pyrimidine functionalized NHC)¹H & ¹³C NMRCharacterized the prepared complexes. researchgate.net
[Co(NH₃)₆]Cl₃UV-VisBands at 341 nm (¹A₁g → ¹T₁g) and 475 nm (¹A₁g → ¹T₂g). semanticscholar.org
Cobalt(III)-amino acid complexesUV-VisTwo absorption bands observed around 375 nm and 520 nm. researchgate.net
Cobalt(III) complex with C,O-bidentate ligandsX-ray CrystallographyConfirmed the fac-isomer structure. nii.ac.jp

Mechanistic Studies of Metal-Ligand Interactions

Understanding the mechanisms of metal-ligand interactions is fundamental to predicting the reactivity and stability of coordination compounds. While specific mechanistic studies on this compound may not be readily available, general principles governing the interaction of thioether and amine ligands with metal ions can be discussed.

The formation of the metal complex involves the displacement of solvent molecules from the metal's coordination sphere by the nitrogen and sulfur donor atoms of the ligand. The kinetics and thermodynamics of this process are influenced by several factors, including the nature of the metal ion, the solvent, and the electronic and steric properties of the ligand. researchgate.net

The relative affinity of the metal for the soft sulfur donor versus the hard nitrogen donor plays a crucial role. For a borderline acid like Co(III), both donors can form strong coordinate bonds. Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide insights into the nature of the metal-ligand bonding, including the contributions of electrostatic and covalent interactions. mdpi.com Such studies on related systems can help in understanding the stability and reactivity of complexes formed with this compound.

Kinetic Investigations of Ligand Exchange and Hydrolysis in Coordinated Thioether-Amine Complexes

The kinetic aspects of metal complexes containing this compound are crucial for understanding their reactivity, stability, and potential applications. These investigations typically focus on the rates and mechanisms of ligand exchange and hydrolysis reactions.

Ligand exchange reactions involve the substitution of one or more ligands in a coordination complex with other ligands. For complexes of this compound, this could involve the displacement of the thioether-amine ligand itself or the replacement of other co-ligands present in the coordination sphere. The mechanism of these reactions is highly dependent on the geometry of the metal complex.

Square Planar Complexes: For d8 metal ions like Pt(II), Pd(II), and Ni(II), which commonly form square planar complexes, ligand substitution reactions generally proceed via an associative mechanism. libretexts.orgfiveable.me This involves the initial approach of an incoming ligand to the metal center, forming a five-coordinate intermediate, followed by the departure of the leaving group. youtube.com The rate of these reactions is influenced by the nucleophilicity of the entering ligand and the nature of the ligand trans to the leaving group (the trans effect). youtube.com The presence of the thioether sulfur in this compound, a soft donor, can influence the reaction kinetics, particularly when coordinated to soft metal ions.

Octahedral Complexes: In octahedral complexes, which are common for many transition metals, ligand substitution can occur through either dissociative (D) or associative (A) pathways, or more commonly, through an interchange mechanism (I) which has characteristics of both. dalalinstitute.com A dissociative mechanism involves the initial breaking of a metal-ligand bond to form a five-coordinate intermediate, which is then attacked by the incoming ligand. dalalinstitute.com The rate of dissociative reactions is primarily dependent on the strength of the bond being broken. Conversely, an associative mechanism involves the formation of a seven-coordinate intermediate. libretexts.org The steric bulk of the this compound ligand, including its phenyl and methoxy groups, would likely disfavor a purely associative pathway in octahedral complexes.

Hydrolysis reactions of coordinated this compound would involve the reaction of the complex with water, potentially leading to the cleavage of the metal-ligand bonds or modification of the ligand itself. Base hydrolysis of cobalt(III) complexes with similar thioether-amine ligands has been shown to proceed through a conjugate base mechanism (S_N1CB), where a proton is removed from a coordinated amine, followed by the rate-determining dissociation of a leaving group. researchgate.net The rate of such reactions is dependent on the concentration of the hydroxide (B78521) ion. researchgate.net

Illustrative Kinetic Data for a Related Thioether-Amine Cobalt(III) Complex

[OH⁻] (M)k_obs (s⁻¹)
0.0250.0015
0.0500.0030
0.0750.0045
0.1000.0060

This table is illustrative and based on data for a related compound to demonstrate the principles of kinetic analysis.

Thermodynamic Aspects of Complex Formation

The thermodynamic stability of metal complexes with this compound is described by the equilibrium constant (K) for the complex formation reaction. A higher value of K indicates a more stable complex. ijtsrd.com The stability of these complexes is influenced by several factors, including the nature of the metal ion, the chelate effect, and the electronic properties of the ligand.

The chelate effect is a primary driving force for the high stability of complexes with polydentate ligands like this compound. libretexts.org When this bidentate ligand replaces two monodentate ligands, there is a net increase in the number of molecules in the system, leading to a significant increase in entropy (ΔS). libretexts.org This positive entropy change contributes to a more negative Gibbs free energy change (ΔG), making the complex formation more favorable. dalalinstitute.com While the enthalpy change (ΔH) for replacing two monodentate amine ligands with a bidentate diamine ligand can be similar, the entropic gain is substantial. libretexts.org

The stability of the formed complexes also follows trends based on the properties of the metal ion. For divalent first-row transition metals, the stability of high-spin complexes generally follows the Irving-Williams series : Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). nih.gov This trend is attributed to the decrease in ionic radii across the series and the ligand field stabilization energies. Therefore, it is expected that the stability of this compound complexes with these metals would generally adhere to this series.

The presence of the methoxy group (-OCH3) on the phenyl ring can also modulate the stability of the metal complexes. The methoxy group is an electron-donating group, which can increase the electron density on the sulfur donor atom. This enhanced electron-donating ability can lead to stronger metal-ligand bonds, particularly with soft metal ions that have a high affinity for soft donors like sulfur. However, the steric hindrance from the methoxy group, especially in the ortho position, could potentially have a counteracting effect, slightly destabilizing the complex. Studies on similar ligands have shown that such substituents can influence the frontier orbital energies of the complex. rsc.org

General Thermodynamic Parameters for Chelation

The table below provides a conceptual overview of the thermodynamic changes associated with the chelate effect, comparing a bidentate ligand like this compound with two analogous monodentate ligands.

ReactionΔH° (Enthalpy)ΔS° (Entropy)ΔG° (Gibbs Free Energy)K (Stability Constant)
M(H₂O)₆²⁺ + 2 L → [M(L)₂(H₂O)₄]²⁺ + 2 H₂OFavorableSlightly UnfavorableFavorableModerate
M(H₂O)₆²⁺ + L-L → [M(L-L)(H₂O)₄]²⁺ + 2 H₂OFavorableHighly FavorableHighly FavorableHigh

This is a generalized, illustrative table. L represents a monodentate ligand analogous to the donor groups in L-L, which represents a bidentate ligand like this compound. The exact values will vary depending on the specific metal and ligands.

Computational and Spectroscopic Characterization of 2 2 Methoxy Phenylsulfanyl Ethylamine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for investigating the molecular properties of 2-(2-methoxy-phenylsulfanyl)-ethylamine at the atomic level. These ab initio and density functional theory methods allow for the prediction of its electronic structure, conformational preferences, and other molecular attributes that are often challenging to determine experimentally.

Density Functional Theory (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure and conformational landscape of organic molecules like this compound. DFT calculations, particularly with hybrid functionals such as B3LYP, offer a good balance between computational cost and accuracy for predicting molecular geometries, energies, and electronic properties.

The electronic structure of this compound is characterized by the interplay between the electron-donating methoxy (B1213986) group, the sulfur atom with its lone pairs, and the aromatic phenyl ring. DFT calculations can provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for understanding the molecule's reactivity, particularly its susceptibility to electrophilic and nucleophilic attack. For instance, the MEP can highlight regions of negative potential, likely around the oxygen and nitrogen atoms, indicating sites prone to electrophilic interaction.

Conformational analysis using DFT reveals the preferred three-dimensional arrangements of the molecule. The flexibility of the ethylamine (B1201723) side chain and the rotation around the phenyl-sulfur bond give rise to multiple possible conformers. By calculating the relative energies of these conformers, the most stable, low-energy structures can be identified. These calculations often show that non-covalent interactions, such as intramolecular hydrogen bonding between the amine hydrogen and the methoxy oxygen or sulfur atom, can play a significant role in stabilizing certain conformations.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G)*

PropertyPredicted Value
HOMO Energy-5.8 eV
LUMO Energy0.2 eV
HOMO-LUMO Gap6.0 eV
Dipole Moment2.5 D
Ionization Potential7.5 eV
Electron Affinity0.8 eV

Note: The data in this table are hypothetical and are presented to illustrate the typical output of DFT calculations for a molecule of this nature. The values are based on trends observed for structurally similar compounds.

Ab Initio Methods for Molecular Properties

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a pathway to calculate molecular properties from first principles, without the use of empirical parameters. While computationally more demanding than DFT, these methods can offer a higher level of theory and are often used to benchmark results from other computational approaches.

For this compound, ab initio calculations can be employed to determine a range of molecular properties with high accuracy. These include the optimization of the molecular geometry to find the equilibrium structure, the calculation of vibrational frequencies, and the determination of various electronic properties such as polarizability and hyperpolarizability. The results from these calculations are instrumental in interpreting experimental spectroscopic data and in understanding the fundamental aspects of the molecule's behavior. For example, calculated vibrational frequencies, when appropriately scaled, can aid in the assignment of experimental IR and Raman spectra. mdpi.com

Conformational Analysis and Energy Minima of Thioether-Amine Scaffolds

Computational studies on analogous thioether-containing molecules have shown that the orientation of the substituent groups relative to the phenyl ring and the conformation of the flexible side chains are critical. mdpi.com For this compound, the key dihedral angles to consider are those governing the orientation of the ethylamine group relative to the phenylthioether core.

The search for energy minima typically involves a systematic or stochastic search of the conformational space, followed by geometry optimization of the resulting structures. These calculations can reveal the relative populations of different conformers at a given temperature, based on their Boltzmann distribution. The global minimum and low-energy conformers provide a picture of the most likely shapes the molecule will adopt in different environments.

Table 2: Relative Energies of Plausible Conformations of this compound

ConformerDihedral Angle (Caryl-S-Cethyl-Camine)Relative Energy (kcal/mol)
Aanti (~180°)0.00
Bgauche (~60°)1.2
Cgauche (-60°)1.5

Note: This table presents hypothetical data based on conformational analyses of similar flexible molecules. The actual energy differences would require specific calculations.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for the characterization of this compound. These methods probe the vibrational modes of the molecule, providing a unique "fingerprint" that can be used for identification and structural elucidation. The complementary nature of FT-IR and Raman spectroscopy allows for a more complete picture of the molecule's vibrational properties. acs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. The positions and intensities of the absorption bands are characteristic of the specific functional groups present in the molecule.

For this compound, the FT-IR spectrum is expected to show characteristic bands for the amine (N-H), methoxy (C-H, C-O), phenyl (C-H, C=C), and thioether (C-S) groups. The N-H stretching vibrations of the primary amine group are typically observed in the 3300-3500 cm⁻¹ region as two bands for the symmetric and asymmetric stretches. The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl chain appear around 2850-3100 cm⁻¹. The C-O stretching of the methoxy group is expected to produce a strong band in the 1000-1300 cm⁻¹ region. The C-S stretching vibration is generally weak and appears in the 600-800 cm⁻¹ range. mdpi.com The aromatic C=C stretching vibrations will be visible in the 1400-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300MediumN-H stretching (asymmetric and symmetric)
3100-3000MediumAromatic C-H stretching
2960-2850MediumAliphatic C-H stretching
1600-1450Strong-MediumAromatic C=C stretching
1250-1200StrongAryl-O stretching (methoxy)
1100-1000StrongC-O stretching (methoxy)
750-690WeakC-S stretching

Note: This table provides expected ranges for the vibrational frequencies based on known data for similar functional groups.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a light scattering technique that provides information about the vibrational, rotational, and other low-frequency modes in a system. It is complementary to FT-IR spectroscopy, as some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa.

In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be particularly prominent. The symmetric "breathing" mode of the phenyl ring typically gives a strong Raman signal. The C-S stretching vibration, which is often weak in the IR spectrum, may show a more intense band in the Raman spectrum. The non-polar C-C bonds in the ethylamine backbone will also be more Raman active. Raman spectroscopy is particularly useful for studying aqueous solutions, as water is a weak Raman scatterer. acs.org

By combining the information from both FT-IR and Raman spectroscopy, a more complete and reliable assignment of the vibrational modes of this compound can be achieved, leading to a detailed understanding of its molecular structure.

Table 4: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹)IntensityAssignment
3100-3000StrongAromatic C-H stretching
2960-2850StrongAliphatic C-H stretching
1600-1580StrongAromatic C=C stretching
1000 (approx.)StrongPhenyl ring breathing mode
750-690MediumC-S stretching

Note: This table presents expected Raman shifts and intensities based on general principles and data for analogous compounds.

Anharmonic Vibrational Frequencies and Potential Energy Distribution (PED) Analysis

The vibrational properties of this compound can be computationally investigated to provide a deeper understanding of its molecular dynamics. While experimental infrared and Raman spectra offer valuable information about the fundamental vibrational modes, computational methods allow for the calculation of anharmonic frequencies, which often show better agreement with experimental data than harmonic frequencies. nih.govresearchgate.net

Anharmonic vibrational frequency calculations, often employing methods like Vibrational Second-Order Perturbation Theory (VPT2), account for the non-parabolic nature of the potential energy surface. nih.gov This approach can provide more accurate predictions of vibrational frequencies, overtones, and combination bands. For a molecule like this compound, density functional theory (DFT) methods, such as B3LYP or the double-hybrid B2PLYP functional, coupled with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly employed for these calculations. nih.govnih.gov The inclusion of anharmonicity is crucial for accurately describing the vibrational signatures of flexible molecules and those with strong mode-mode couplings, such as the N-H and C-H stretching frequencies in the ethylamine side chain. nih.govworktribe.com

To further elucidate the nature of the vibrational modes, a Potential Energy Distribution (PED) analysis is performed. PED analysis decomposes the normal modes of vibration into contributions from internal coordinates (e.g., bond stretching, angle bending, and torsional motions). researchgate.net This allows for a precise assignment of each calculated vibrational frequency to specific molecular motions. For instance, in this compound, PED analysis would distinguish between the symmetric and asymmetric stretching of the NH2 group, the various C-H stretches of the aromatic ring and the ethyl chain, the C-S stretching, and the methoxy group vibrations.

Table 1: Theoretical Anharmonic Vibrational Frequencies and PED Analysis for this compound (Predicted)

Vibrational ModeCalculated Anharmonic Frequency (cm⁻¹) (Predicted)Potential Energy Distribution (PED) (%) (Predicted)
ν(N-H) asym~345095% N-H stretch
ν(N-H) sym~335094% N-H stretch
ν(C-H) arom~3100-3000>90% C-H aromatic stretch
ν(C-H) aliph asym~295092% CH₂ stretch
ν(C-H) aliph sym~287091% CH₂ stretch
ν(C-S)~700-60060% C-S stretch, 25% C-C stretch, 15% C-C-N bend
ν(C-O) asym~125070% asym C-O-C stretch, 20% CH₃ rock
ν(C-O) sym~103065% sym C-O-C stretch, 25% C-C aromatic stretch
β(N-H)~160080% NH₂ scissoring
γ(C-H) arom~900-750>85% C-H out-of-plane bend

Note: The data in this table is predicted based on computational methods and data from analogous compounds. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.

¹H and ¹³C NMR Spectroscopic Assignments

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in different chemical environments. The aromatic protons on the methoxy-substituted ring would appear in the downfield region, typically between δ 6.8 and 7.5 ppm. Due to the substitution pattern, these protons would likely exhibit complex splitting patterns (doublets, triplets, or doublet of doublets). The methoxy group protons (-OCH₃) would present as a sharp singlet around δ 3.8 ppm. The two methylene (B1212753) groups (-CH₂-CH₂-) of the ethylamine side chain would appear as two distinct multiplets, likely triplets, in the upfield region. The methylene group attached to the sulfur atom would be more deshielded (around δ 2.9-3.1 ppm) compared to the methylene group attached to the amino group (around δ 2.7-2.9 ppm). The protons of the primary amine (-NH₂) would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons would resonate in the range of δ 110-160 ppm. The carbon atom attached to the methoxy group (C-O) would be the most downfield among the aromatic carbons, followed by the carbon attached to the sulfur atom (C-S). The methoxy carbon (-OCH₃) would appear around δ 55 ppm. The two aliphatic carbons of the ethylamine chain would be found in the upfield region, typically between δ 30 and 50 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic CH6.8 - 7.5 (m)110 - 135
Aromatic C-O-~158
Aromatic C-S-~138
-OCH₃3.8 (s)~55
-S-CH₂-2.9 - 3.1 (t)~35
-CH₂-NH₂2.7 - 2.9 (t)~42
-NH₂Variable (br s)-

Note: Predicted chemical shifts are based on analogous compounds and general NMR principles. 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet, and 'br s' denotes broad singlet.

Two-Dimensional NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable. nih.govlibretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. columbia.edu It would be used to definitively link each proton signal of the ethylamine chain and the aromatic ring to its corresponding carbon signal. nih.gov

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would show correlations between protons that are spin-spin coupled. This would be particularly useful in confirming the connectivity within the ethylamine side chain, showing a cross-peak between the two methylene groups.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of the structure of this compound can be achieved. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) would be observed in the mass spectrum, confirming its molecular weight. The fragmentation of this molecule under electron ionization (EI) would likely proceed through several characteristic pathways.

A primary fragmentation event would be the cleavage of the C-C bond alpha to the nitrogen atom of the ethylamine group, a common fragmentation pathway for amines. libretexts.org This would result in the loss of a CH₂NH₂ radical, leading to a significant fragment ion.

Another important fragmentation pathway would involve the cleavage of the C-S bond. Cleavage of the bond between the sulfur and the ethyl group would lead to the formation of a methoxyphenylthiol radical and an ethylamine cation. Conversely, cleavage of the bond between the aromatic ring and the sulfur atom would result in a methoxybenzene radical and a thioethylamine cation.

The methoxy group on the aromatic ring can also influence the fragmentation. Loss of a methyl radical (•CH₃) from the methoxy group is a possible fragmentation pathway. Subsequent loss of a carbon monoxide (CO) molecule from the resulting ion is also plausible.

Table 3: Predicted Mass Spectrometry Fragmentation of this compound

m/z (Predicted)Proposed Fragment IonLikely Fragmentation Pathway
183[M]⁺Molecular Ion
153[M - CH₂NH₂]⁺Alpha-cleavage at the amine
139[C₇H₇S]⁺Cleavage of S-CH₂ bond
123[C₇H₇O]⁺Cleavage of C-S bond and rearrangement
108[C₆H₄O]⁺•Loss of CH₃ and subsequent loss of HCN from a rearranged ion
77[C₆H₅]⁺Loss of the entire side chain
44[CH₂NH₂]⁺Alpha-cleavage at the amine

Note: The m/z values are predicted based on the expected fragmentation patterns of similar compounds. nih.govmiamioh.edu

Advanced Applications in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate and Building Block

The strategic placement of a primary amine and a thioether group, attached to an aromatic scaffold, makes 2-(2-Methoxy-phenylsulfanyl)-ethylamine a valuable building block in organic synthesis. These functional groups offer multiple reaction sites for the construction of more complex molecular architectures.

Precursor in the Synthesis of Complex Organic Molecules

While specific, documented syntheses using this compound as a direct precursor are not extensively reported in publicly available literature, the synthesis of analogous compounds provides insight into its potential applications. For instance, the synthesis of the related compound, 2-[(4-methoxyphenyl)thio]ethanamine, involves the reaction of 4-methoxythiophenol with 2-chloroethylamine (B1212225) monohydrochloride. A similar approach could conceivably be employed for the synthesis of the ortho-methoxy substituted target compound.

The presence of the primary amine and the thioether allows for a range of chemical transformations. The amine group can readily undergo reactions such as acylation, alkylation, and Schiff base formation, enabling its incorporation into larger molecular frameworks. The thioether linkage, while generally stable, can be oxidized to sulfoxides and sulfones, introducing new functionalities and modifying the electronic properties of the molecule.

A plausible synthetic route to this compound is outlined below, based on the known synthesis of its para-substituted isomer.

Table 1: Plausible Synthesis of this compound

Reactant 1 Reactant 2 Reagents Solvent Product

This reaction highlights a standard method for the formation of thioether linkages via nucleophilic substitution, a common strategy in organic synthesis.

Application in Heterocyclic Chemistry

The bifunctional nature of this compound makes it a promising candidate for the synthesis of various heterocyclic compounds. The amine functionality can act as a nucleophile in cyclization reactions to form nitrogen-containing heterocycles. For example, reaction with appropriate dicarbonyl compounds or their equivalents could lead to the formation of pyrroles, pyrazines, or other related structures.

Furthermore, the thioether group can participate in cyclization reactions, particularly through intramolecular electrophilic substitution on the methoxy-activated aromatic ring, or through metal-catalyzed C-S bond formation reactions. The synthesis of thiophene-based heterocycles often involves the reaction of sulfur-containing precursors. nih.govmdpi.com While direct examples involving this compound are not readily found, its structural motifs are present in various bioactive heterocyclic compounds. The development of synthetic routes to fused thia-heterocycles, such as thieno[2,3-b]thiopyran-4-ones, demonstrates the utility of thioether-containing precursors in constructing complex ring systems. researchgate.net

Catalytic Applications of Metal Complexes Derived from this compound

The ability of this compound to act as a bidentate ligand, coordinating to metal centers through both the nitrogen of the amine and the sulfur of the thioether, opens up a wide range of possibilities in catalysis. Transition metal complexes featuring such ligands are of significant interest due to the unique electronic and steric properties imparted by the thioether-amine framework. nih.govrsc.orgrsc.orgmdpi.com

Chiral Catalysis in Asymmetric Transformations (if relevant to specific derivatives)

While this compound itself is not chiral, it can be used as a scaffold for the synthesis of chiral ligands. Introduction of a chiral center, for instance at the carbon atom adjacent to the nitrogen or on the ethyl backbone, would result in a chiral thioether-amine ligand. Such chiral ligands are highly sought after for their application in asymmetric catalysis, where they can induce enantioselectivity in a variety of chemical transformations.

The development of chiral catalysts is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer drugs and other valuable chiral compounds. While no specific examples of chiral catalysts derived directly from this compound are documented, the broader class of chiral thioether-amine ligands has shown promise in this area.

Transition Metal Catalyzed Reactions Involving Thioether-Amine Ligands

Thioether-amine ligands can stabilize a variety of transition metal centers, including but not limited to palladium, rhodium, ruthenium, and copper. The resulting metal complexes can act as catalysts in a range of reactions. For example, palladium complexes of bidentate ligands are widely used in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental for the formation of carbon-carbon bonds.

The combination of a soft thioether donor and a hard amine donor in the ligand allows for fine-tuning of the electronic properties of the metal center, which can influence the catalytic activity and selectivity. The methoxy (B1213986) group on the phenyl ring can also play a role in modulating the ligand's electronic properties. Research into transition metal complexes with related bidentate ligands has shown their utility in various catalytic processes. nih.govnih.gov

Table 2: Potential Catalytic Applications of Metal Complexes with Thioether-Amine Ligands

Metal Ligand Type Potential Catalytic Reaction
Palladium Bidentate Thioether-Amine Cross-coupling reactions (e.g., Suzuki, Heck)
Rhodium Chiral Bidentate Thioether-Amine Asymmetric hydrogenation
Ruthenium Bidentate Thioether-Amine Transfer hydrogenation

Integration into Advanced Materials

The functional groups present in this compound also make it a candidate for incorporation into polymeric materials, potentially imparting unique properties to the resulting polymers.

The primary amine allows for its use as a monomer in the synthesis of polyamides, polyimides, and other polymers through condensation polymerization. The incorporation of the thioether linkage into the polymer backbone can influence the material's properties, such as its thermal stability, refractive index, and solubility. hsu.ac.irscilit.com

For example, polyamides containing thioether linkages have been synthesized and characterized for their potential use in optical films. hsu.ac.ir These materials often exhibit good solubility in organic solvents and possess desirable thermal properties. Similarly, poly(ether amide)s have been developed with applications in areas such as drug delivery and bio-imaging. rsc.org While direct polymerization of this compound has not been reported, its structure suggests it could be a valuable monomer for creating novel polymers with tailored properties. The presence of the sulfur atom, in particular, can enhance the refractive index of the resulting polymer, a desirable characteristic for optical materials. scilit.com Furthermore, the incorporation of thioether linkages can lead to materials with interesting degradation profiles, as seen in thioester-functional polyacrylamides. acs.org

Table 3: Potential Properties of Polymers Derived from this compound

Polymer Type Potential Property Potential Application
Polyamide High Refractive Index, Good Thermal Stability Optical films, engineering plastics

Polymeric Materials with Thioether-Amine Side Chains

The presence of both a reactive primary amine and a thioether group makes this compound an ideal candidate for a side-chain modifying agent in the synthesis of functional polymers. These polymers can be designed to exhibit a range of desirable properties, such as stimuli-responsiveness, enhanced thermal stability, and metal coordination capabilities.

The primary amine group can be readily attached to a polymer backbone through various well-established chemical reactions. For instance, it can react with polymers containing electrophilic groups like activated esters, epoxides, or acyl chlorides. This post-polymerization modification strategy allows for the precise introduction of the thioether-amine moiety onto a pre-existing polymer scaffold. warwick.ac.uk The thioether group, being a sulfur-containing linkage, is known to enhance the refractive index and thermal stability of polymeric materials. warwick.ac.uk

One potential synthetic route involves the reaction of this compound with a polymer bearing epoxide side chains, such as poly(glycidyl methacrylate). This thiol-epoxy type "click" reaction is highly efficient and results in a β-hydroxy thioether linkage, further adding functionality to the polymer. ntu.edu.sg Alternatively, the amine can be used to open cyclic monomers like aziridines in ring-opening polymerization processes to form polyamines. rsc.orgrsc.org

The resulting polymers, decorated with 2-(2-methoxy-phenylsulfanyl)ethyl side chains, could exhibit properties such as pH-responsiveness due to the protonatable amine group. In acidic conditions, the amine becomes protonated, leading to changes in polymer solubility and conformation. The thioether and the methoxy-phenyl groups can contribute to the polymer's thermal properties and its interaction with other materials or solvents. rsc.orgresearchgate.net

Illustrative Data: Potential Properties of Polymers Modified with this compound

The following table presents a hypothetical comparison of a base polymer before and after modification with this compound, based on general principles of polymer chemistry. rsc.orgmdpi.com

PropertyBase Polymer (e.g., Poly(glycidyl methacrylate))Modified Polymer
Pendant Functional Group EpoxideThis compound
Glass Transition Temp. (Tg) ~110 °CPotentially higher, e.g., 115-125 °C
Thermal Stability (TGA onset) ~220 °CPotentially increased to >250 °C
pH-Responsiveness NoneYes (Protonation of amine group)
Metal Ion Coordination LimitedEnhanced (due to N and S donor atoms)

Supramolecular Assemblies Involving this compound

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and coordination bonds. nih.govmpg.de The structural features of this compound make it an excellent candidate for designing and constructing such complex, self-assembled architectures.

The primary amine group is a strong hydrogen bond donor and can also act as a proton acceptor. The methoxy group's oxygen atom can act as a hydrogen bond acceptor. wikipedia.orgnih.gov The sulfur atom in the thioether linkage can participate in coordination to metal centers. rsc.org Furthermore, the methoxy-substituted phenyl ring can engage in π-π stacking interactions with other aromatic systems. mpg.de

This combination of interaction sites allows this compound to act as a versatile "synthon" or building block in supramolecular chemistry. For example, it could self-assemble into well-defined structures or co-assemble with other complementary molecules. The directionality of the hydrogen bonds from the amine group, coupled with the planar nature of the phenyl ring, could lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. mpg.de

Illustrative Data: Potential Supramolecular Interactions of this compound

This table outlines the potential non-covalent interactions and their consequences for supramolecular assembly, based on the functional groups present in the molecule. nih.govmpg.dersc.org

Functional GroupPotential Non-Covalent InteractionResulting Supramolecular Motif
Primary Amine (-NH2) Hydrogen Bonding (Donor/Acceptor)Chains, Sheets, Helices
Thioether (-S-) Metal Coordination (Soft Lewis Base)Metallo-cycles, Coordination Polymers
Methoxy-phenyl π-π Stacking, van der Waals ForcesStacked Arrays, Host-Guest Complexes
Methoxy (-OCH3) Hydrogen Bonding (Acceptor)Directional Intermolecular Linkages

Future Research Directions

Exploration of Novel Synthetic Pathways

Currently, a standard synthesis for 2-(2-Methoxy-phenylsulfanyl)-ethylamine would likely involve the reaction of 2-methoxythiophenol with a protected 2-aminoethyl halide or tosylate, followed by deprotection. A plausible route, analogous to the synthesis of similar arylthio-ethylamine derivatives, could involve the S-alkylation of 2-methoxythiophenol with 2-chloroethylamine (B1212225) hydrochloride in the presence of a base.

Future research could focus on developing more efficient, greener, and stereocontrolled synthetic methodologies.

Table 1: Potential Novel Synthetic Approaches

ApproachDescriptionPotential Advantages
One-Pot Reactions Development of a one-pot synthesis directly from 2-methoxy-phenol, a sulfur source, and an aminoethyl synthon.Increased efficiency, reduced waste, and lower cost.
Catalytic C-S Bond Formation Utilizing transition-metal catalysis (e.g., copper or palladium) to couple 2-methoxy-halobenzenes with 2-aminoethanethiol or a synthetic equivalent.Milder reaction conditions and broader substrate scope.
Flow Chemistry Synthesis Adaptation of the synthesis to a continuous flow process.Enhanced safety, scalability, and product consistency.
Enzymatic Synthesis Exploring the use of enzymes, such as those involved in thioether bond formation in biological systems, for a highly selective and environmentally benign synthesis. nih.govHigh stereoselectivity and sustainability.

Advanced Mechanistic Investigations into Reactivity and Coordination

The presence of multiple reactive sites in this compound makes it an interesting subject for mechanistic studies. The interplay between the amine, thioether, and the aromatic ring can lead to complex reactivity and coordination behavior.

Future investigations should aim to elucidate the mechanisms of its reactions and its coordination chemistry with various metal ions. The thioether sulfur, with its pyramidal geometry, can act as a soft ligand, while the amine provides a harder, N-donor site. wikipedia.org This dual-donor capability could lead to the formation of stable chelate complexes with transition metals.

Research Focus Areas:

Kinetics and Thermodynamics of Metal Complexation: Studying the binding affinities and kinetics of complex formation with a range of metal ions (e.g., Cu(I), Cu(II), Pd(II), Pt(II), Au(I)). The thioether's soft nature suggests a preference for softer metal ions. nih.gov

Redox Chemistry: Investigating the electrochemical properties of the molecule and its metal complexes. The thioether can be oxidized to sulfoxide (B87167) and sulfone, which would significantly alter its coordinating ability and electronic properties. youtube.com

Host-Guest Chemistry: Exploring the potential of macrocycles incorporating the this compound moiety to act as hosts for specific guest molecules.

Development of New Catalytic Systems and Methodologies

The bidentate N,S-ligation motif present in this compound is a common feature in ligands for catalysis. Metal complexes of this ligand could be screened for activity in a variety of catalytic transformations.

Table 2: Potential Catalytic Applications

Catalytic ReactionRationale
Cross-Coupling Reactions Palladium or nickel complexes could be effective catalysts for Suzuki, Heck, or Buchwald-Hartwig amination reactions.
Asymmetric Catalysis Introduction of a chiral center, for example, on the ethylamine (B1201723) backbone, could lead to enantioselective catalysts.
Reductive Amination The amine functionality could play a role in substrate activation in reactions like reductive amination.
C-H Activation Ruthenium or rhodium complexes could be investigated for their ability to catalyze the functionalization of C-H bonds.

Computational Predictions for Structure-Property Relationships and Reactivity

In silico studies can provide valuable insights into the properties and reactivity of this compound and its derivatives, guiding experimental work.

Computational Approaches:

Density Functional Theory (DFT) Calculations: To predict the optimized geometry, electronic structure, and spectroscopic properties of the molecule and its metal complexes. This can also be used to model reaction pathways and transition states to understand reaction mechanisms.

Molecular Dynamics (MD) Simulations: To study the conformational landscape of the molecule and the dynamics of its interactions with solvents and other molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of derivatives are synthesized and tested for a particular activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds.

Potential in Bioinorganic Chemistry and Chemical Biology (excluding clinical applications)

The structural features of this compound suggest several potential applications in bioinorganic chemistry and as a chemical tool in biology, excluding direct clinical use. The thioether and amine groups are found in biological molecules and are known to interact with metal ions. nih.gov

Areas for Exploration:

Metal Ion Sensing: The ligand could be functionalized with a fluorophore to create a chemosensor for specific metal ions. Binding of a metal ion would lead to a change in the fluorescence properties.

Models for Metalloenzymes: Metal complexes of this ligand could serve as structural or functional models for the active sites of metalloenzymes that feature sulfur and nitrogen coordination, such as those involved in copper trafficking. nih.gov

Probes for Studying Biological Processes: Radiolabeled or isotopically labeled versions of the molecule could be synthesized to probe biological processes involving amine or thioether interactions.

Q & A

Basic Research Questions

Q. What are the critical steps and safety protocols for synthesizing 2-(2-Methoxy-phenylsulfanyl)-ethylamine in laboratory settings?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution or sulfonamide formation. Key considerations include:

  • Reaction Conditions : Use polar aprotic solvents (e.g., dimethylformamide) and bases (e.g., triethylamine) to neutralize acidic byproducts .
  • Purification : Column chromatography or recrystallization is recommended to achieve >95% purity, as impurities may affect downstream biological assays.
  • Safety : Wear nitrile gloves, lab coats, and chemical-grade goggles. Ensure fume hood ventilation due to potential release of toxic gases (e.g., HCl) during synthesis .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer :

  • Storage : Keep in airtight, light-resistant containers at 2–8°C. Separate from acids and oxidizers to prevent unintended reactions .
  • Exposure Control : Use local exhaust ventilation systems with a minimum airflow velocity of 100 ft/min. Monitor airborne concentrations via gas chromatography if volatilization is suspected .
  • Spill Management : Absorb leaks with inert materials (e.g., silica gel) and neutralize with 5% sodium bicarbonate before disposal .

Advanced Research Questions

Q. What advanced analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the methoxy and sulfanyl substituents. Compare chemical shifts with structurally similar compounds (e.g., dopamine derivatives) .
  • Mass Spectrometry : High-resolution LC-MS can detect trace impurities (<0.1%) and verify molecular ion peaks (e.g., [M+H]+^+ at m/z 214.08) .
  • X-ray Crystallography : Resolve stereochemical uncertainties by co-crystallizing with heavy atoms (e.g., bromine derivatives) .

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd) to identify optimal conditions .
  • Kinetic Analysis : Use HPLC to monitor intermediate formation rates. For example, incomplete sulfanyl group substitution may reduce yields by 20–30% .
  • Scale-Up Considerations : Replace batch reactors with flow chemistry systems to enhance heat transfer and reduce side reactions .

Q. What strategies address contradictory bioactivity data in enzyme inhibition studies involving this compound?

  • Methodological Answer :

  • Assay Validation : Confirm enzyme purity (>90% via SDS-PAGE) and use positive controls (e.g., known inhibitors like metsulfuron-methyl) to calibrate activity measurements .
  • Metabolite Screening : Perform LC-MS/MS to detect in situ degradation products (e.g., demethylated analogs) that may interfere with results .
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to differentiate true inhibitory effects (p < 0.01) from batch-to-batch variability .

Data Interpretation and Reproducibility

Q. How can researchers reconcile discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Purity Verification : Compare DSC (Differential Scanning Calorimetry) thermograms with literature values. Impurities (e.g., unreacted starting materials) can depress melting points by 5–10°C .
  • Interlaboratory Calibration : Share samples with collaborating labs to standardize NMR referencing (e.g., TMS at 0 ppm) and solvent systems .

Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound analogs?

  • Methodological Answer :

  • In Silico Modeling : Use Schrödinger’s QikProp to predict logP (2.1–2.5), solubility (≈1.2 mg/mL), and CYP450 inhibition profiles .
  • Docking Studies : AutoDock Vina can model interactions with target enzymes (e.g., monoamine oxidases) to prioritize analogs for synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.